molecular formula C22H21ClN2O5 B2772393 (Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 946340-85-8

(Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2772393
CAS RN: 946340-85-8
M. Wt: 428.87
InChI Key: UZPCJWYIZDYHQM-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H21ClN2O5 and its molecular weight is 428.87. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Compounds structurally related to "(Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide" have been investigated for their potential herbicidal activities. For example, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrated significant herbicidal activities as inhibitors of PSII electron transport, highlighting the critical role of the acrylate group and chlorophenyl moiety in conferring herbicidal properties to these compounds (Wang et al., 2004).

Controlled-Release Formulations

Controlled-release formulations based on modifications of isoxazole compounds have shown potential in agricultural applications. These formulations can gradually release active agents, such as fungicides, into the environment, enhancing efficacy and reducing the need for frequent applications. The development of such formulations demonstrates the versatility of isoxazole derivatives in creating biologically active polymers (Tai et al., 2002).

Polymer Chemistry

Polymeric complexes and materials derived from acrylamide and isoxazole-based monomers showcase a wide range of applications, from biomedical to industrial uses. The synthesis and characterization of these polymers highlight the functional diversity and potential of incorporating specific moieties, such as the chlorophenyl and trimethoxyphenyl groups, into polymeric backbones. These advancements underline the growing interest in designing polymers with tailored properties for specific applications (El-Sonbati et al., 2018).

Corrosion Inhibition

Research into photo-cross-linkable polymers based on acrylate derivatives has identified their potential as corrosion inhibitors for metals in acidic environments. These polymers demonstrate the ability to form protective layers on metal surfaces, significantly reducing corrosion rates and offering a novel approach to prolonging the lifespan of metal components in harsh chemical conditions (Baskar et al., 2014).

Tissue Engineering

In the field of tissue engineering, acrylamide-based scaffolds have been developed to support cell growth and tissue regeneration. These scaffolds are designed with controlled porosity and degradation rates to match the needs of specific tissue engineering applications, illustrating the adaptability and utility of acrylamide derivatives in creating biocompatible and functional materials for medical research (Galperin et al., 2010).

properties

IUPAC Name

(Z)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-27-19-10-14(11-20(28-2)22(19)29-3)4-9-21(26)24-13-17-12-18(30-25-17)15-5-7-16(23)8-6-15/h4-12H,13H2,1-3H3,(H,24,26)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCJWYIZDYHQM-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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